1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the dimethylamino and phenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It has potential therapeutic applications due to its biological activities, such as anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 1-[2-(Dimethylamino)phenyl]ethan-1-one
Uniqueness
1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
114171-27-6 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C13H14N2OS/c1-9(16)12-11(10-7-5-4-6-8-10)14-13(17-12)15(2)3/h4-8H,1-3H3 |
InChI Key |
UXDLIEMEHUDBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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